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Introduction
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation leads

to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death.

The colorimetric assay using the substrate Ac-DMQD-pNA (N-Acetyl-Asp-Met-Gln-Asp-p-

Nitroanilide) provides a simple and sensitive method for quantifying caspase-3 activity in cell

lysates and purified enzyme preparations. This application note provides a detailed protocol for

determining caspase-3 activity by measuring the absorbance of the chromophore p-nitroaniline

(pNA) released upon substrate cleavage.

The principle of the assay is based on the cleavage of the peptide substrate Ac-DMQD-pNA by

active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that

can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is

directly proportional to the caspase-3 activity in the sample.

Signaling Pathway
Caspase-3 is a critical downstream effector in the apoptosis cascade. It can be activated

through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Once

activated, caspase-3 cleaves a variety of cellular proteins, leading to the characteristic
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morphological and biochemical hallmarks of apoptosis. The in vitro assay mimics the cleavage

of a natural substrate by utilizing the synthetic peptide Ac-DMQD-pNA.
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Caption: Caspase-3 activation and substrate cleavage pathway.

Experimental Protocols
Materials and Reagents

Cells or Tissue: Source of caspase-3.

Cell Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA,

10% glycerol, 10 mM DTT).

2x Reaction Buffer: (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM

EDTA, 20% glycerol, 20 mM DTT).

Ac-DMQD-pNA Substrate: (4 mM stock solution in DMSO).

p-Nitroaniline (pNA) Standard: (2 mM stock solution in DMSO).

96-well microplate.

Microplate reader capable of measuring absorbance at 405 nm.

Phosphate-Buffered Saline (PBS).

Sample Preparation (Cell Lysate)
Induce apoptosis in your cell line of choice using a known method. An untreated cell

population should be used as a negative control.

Harvest cells by centrifugation at 500 x g for 5 minutes.

Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of

lysis buffer per 1-5 x 10^6 cells.

Incubate the cell suspension on ice for 15-20 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

This supernatant contains the active caspases.

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA assay). This is crucial for normalizing caspase activity.

pNA Standard Curve Preparation
A pNA standard curve is essential for determining the concentration of pNA produced in your

experimental samples.

Prepare a series of pNA standards by diluting the 2 mM pNA stock solution in 1x Reaction

Buffer. A typical concentration range is 0, 25, 50, 100, 150, and 200 µM.

Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate in triplicate.

Add 100 µL of 1x Reaction Buffer to a well to serve as a blank.

Read the absorbance at 405 nm using a microplate reader.

Subtract the absorbance value of the blank from all standard readings.

Plot the corrected absorbance values against the known pNA concentrations to generate a

standard curve. The resulting linear equation (y = mx + c) will be used to calculate the pNA

concentration in your samples.

pNA Concentration (µM) Absorbance at 405 nm (Corrected)

0 0.000

25 Example Value

50 Example Value

100 Example Value

150 Example Value

200 Example Value
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Caspase-3 Activity Assay
In a 96-well plate, add 50 µL of your cell lysate (containing 50-200 µg of total protein) to each

well. It is recommended to run each sample in triplicate.

Include the following controls:

Negative Control: Lysate from untreated cells.

Blank (No Lysate): 50 µL of Cell Lysis Buffer.

Blank (No Substrate): 50 µL of your sample lysate.

Add 50 µL of 2x Reaction Buffer to each well.

To the wells that will not receive the substrate (No Substrate Blank), add 5 µL of Cell Lysis

Buffer.

Initiate the reaction by adding 5 µL of the 4 mM Ac-DMQD-pNA substrate to all wells except

the "No Substrate Blank". The final concentration of the substrate will be 200 µM.

Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized

based on the level of caspase activity. Protect the plate from light during incubation.

Read the absorbance at 405 nm using a microplate reader.

Data Analysis and Calculation
Correct for Background Absorbance: Subtract the average absorbance of the "No Lysate

Blank" from all other readings.

Determine pNA Concentration: Use the linear equation from your pNA standard curve to

calculate the concentration of pNA (in µM) in each sample.

pNA Concentration (µM) = (Corrected Absorbance - y-intercept) / slope

Calculate Caspase-3 Activity: The caspase-3 activity is typically expressed as µmol of pNA

released per minute per mg of protein.
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Formula: Activity (µmol/min/mg) = (pNA concentration (µM) * Total Reaction Volume (L)) /

(Incubation Time (min) * Protein Amount (mg))

Example Calculation:

pNA concentration = 50 µM

Total Reaction Volume = 105 µL = 1.05 x 10^-4 L

Incubation Time = 120 min

Protein Amount = 0.1 mg

Activity = (50 * 1.05 x 10^-4) / (120 * 0.1) = 0.0004375 µmol/min/mg

Sample
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Experimental Workflow
The following diagram outlines the key steps in the caspase-3 activity assay.
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Caption: Experimental workflow for caspase-3 activity assay.
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Troubleshooting
Issue Possible Cause Solution

Low Signal Insufficient caspase activity.

Increase the amount of cell

lysate, increase incubation

time, or use a more potent

apoptosis inducer.

Inactive substrate.

Ensure proper storage of the

Ac-DMQD-pNA substrate

(protected from light, at -20°C).

High Background Contamination of reagents.
Use fresh, high-quality

reagents.

Non-specific protease activity.

Include a caspase-3 specific

inhibitor as a control to confirm

that the signal is due to

caspase-3 activity.

Inconsistent Results Pipetting errors.

Be precise with pipetting and

use calibrated pipettes. Run

replicates to assess variability.

Incomplete cell lysis.

Ensure complete cell lysis by

optimizing the lysis buffer and

incubation time.

By following this detailed protocol, researchers can accurately and reliably quantify caspase-3

activity, providing valuable insights into the mechanisms of apoptosis in various experimental

models.

To cite this document: BenchChem. [Measuring Caspase-3 Activity: A Detailed Guide to
Using Ac-DMQD-pNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138665#calculating-caspase-activity-from-ac-
dmqd-pna-absorbance-readings]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15138665#calculating-caspase-activity-from-ac-dmqd-pna-absorbance-readings
https://www.benchchem.com/product/b15138665#calculating-caspase-activity-from-ac-dmqd-pna-absorbance-readings
https://www.benchchem.com/product/b15138665#calculating-caspase-activity-from-ac-dmqd-pna-absorbance-readings
https://www.benchchem.com/product/b15138665#calculating-caspase-activity-from-ac-dmqd-pna-absorbance-readings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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